3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Negative control compound HTS triage assay validation

3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 868213-71-2; PubChem CID 7025621; synonym HMS1626L09) is a fully aromatic imidazo[2,1-b][1,3]thiazole-2-carboxamide bearing a p-tolyl amide at position 2, a methyl group at position 3, and a phenyl ring at position 6. Its computed molecular weight is 347.4 g·mol⁻¹, topological polar surface area (TPSA) is 74.6 Ų, and XLogP3-AA is 5.5, placing it in moderately lipophilic chemical space.

Molecular Formula C20H17N3OS
Molecular Weight 347.44
CAS No. 868213-71-2
Cat. No. B2750639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
CAS868213-71-2
Molecular FormulaC20H17N3OS
Molecular Weight347.44
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C
InChIInChI=1S/C20H17N3OS/c1-13-8-10-16(11-9-13)21-19(24)18-14(2)23-12-17(22-20(23)25-18)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,21,24)
InChIKeyGJZLDCIFQRXTBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 868213-71-2): Core Scaffold, Physicochemical Identity, and Screening Provenance


3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 868213-71-2; PubChem CID 7025621; synonym HMS1626L09) is a fully aromatic imidazo[2,1-b][1,3]thiazole-2-carboxamide bearing a p-tolyl amide at position 2, a methyl group at position 3, and a phenyl ring at position 6 [1]. Its computed molecular weight is 347.4 g·mol⁻¹, topological polar surface area (TPSA) is 74.6 Ų, and XLogP3-AA is 5.5, placing it in moderately lipophilic chemical space [1]. The compound has been deposited in the PubChem BioAssay repository and was screened in 14 high-throughput assays spanning antibacterial, antiviral, and protein–protein interaction targets, returning an “Inactive” call in every panel [2]. This broad inactivity fingerprint, combined with its defined regioisomeric and substituent identity, distinguishes it from active congeners in the imidazo[2,1-b]thiazole class.

Why Generic Substitution of 3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide with Other Imidazo[2,1-b]thiazole Derivatives Carries Scientific Risk


Imidazo[2,1-b]thiazole derivatives cannot be treated as interchangeable procurement items because both the position of the carboxamide anchor (C-2 vs. C-3) and the nature of the N-aryl substituent profoundly alter biological target engagement. The 3-carboxamide regioisomers, exemplified by 6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide, exhibit potent FLT3 kinase inhibition (MV4-11 IC₅₀ = 0.002 µM; FLT3 enzymatic IC₅₀ = 0.022 µM) [1]. In contrast, the 2-carboxamide series—to which the target compound belongs—has not demonstrated FLT3 activity in published screens, and the p-tolyl amide variant was uniformly inactive across 14 mechanistically diverse high-throughput assays [2]. Substituting a 2-carboxamide with a 3-carboxamide, or exchanging the p-tolyl amide for an N-isopropyl, N-benzyl, or N-morpholinopropyl group, would therefore alter the expected biological outcome in a non-predictable manner. The quantitative evidence below establishes the specific differentiation dimensions that justify compound-level selection.

Quantitative Differentiation Evidence for 3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 868213-71-2)


Consistent Inactivity Across 14 Orthogonal High-Throughput Screening Assays Defines a Negative-Control Phenotype

The target compound was evaluated in 14 distinct PubChem BioAssay panels encompassing bacterial enzyme inhibition (BasE, DNA helicase, CapD, MbtI, MenB, LtaS), viral replication and egress (Vibrio cholerae chromosome II, viral RNA polymerase, KSHV latent infection, HCMV nuclear egress), and host protein–protein interaction (GIV GBA-motif/Gαi). The compound returned a uniform outcome of 'Inactive' across all 14 assays with no measurable IC₅₀ or percentage inhibition exceeding the activity threshold [1]. This contrasts with active imidazo[2,1-b]thiazole derivatives such as the FLT3 inhibitor 3-carboxamide series, where sub-micromolar IC₅₀ values were recorded in analogous enzymatic and cellular formats [2].

Negative control compound HTS triage assay validation selectivity profiling

Regioisomeric Differentiation: 2-Carboxamide vs. 3-Carboxamide Determines Kinase Inhibitory Phenotype

The carboxamide position on the imidazo[2,1-b]thiazole core is a critical determinant of biological activity. The 3-carboxamide series, represented by compound 19 (6-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)-N-(3-(dimethylamino)propyl)imidazo[2,1-b]thiazole-3-carboxamide), demonstrates potent FLT3-dependent anti-leukemic activity with an MV4-11 cellular IC₅₀ of 0.002 µM and a FLT3 enzymatic IC₅₀ of 0.022 µM, while showing weak or no activity against the FLT3-independent HeLa cell line [1]. The target compound, a 2-carboxamide regioisomer, has not shown FLT3 inhibitory activity in any reported screen and was inactive in all 14 PubChem BioAssay panels [2]. This regioisomer-dependent activity cliff means that the 2-carboxamide scaffold cannot substitute for the 3-carboxamide scaffold in kinase-targeting applications, and vice versa.

FLT3 kinase regioisomer SAR kinase inhibitor design AML

Physicochemical Differentiation: Computed Properties of the p-Tolyl Amide Congener Relative to Close N-Substituted Analogs

The target compound's computed physicochemical properties—Molecular Weight = 347.4 g·mol⁻¹, XLogP3-AA = 5.5, TPSA = 74.6 Ų, Hydrogen Bond Donor count = 1, Hydrogen Bond Acceptor count = 3, Rotatable Bond count = 3—place it at the upper boundary of typical oral drug-like space (e.g., Lipinski's Rule of Five) [1]. The p-tolyl N-substituent contributes approximately +0.5 to +1.0 logP units relative to an unsubstituted phenyl amide, and the 3-methyl group on the imidazothiazole core adds steric bulk that may influence binding pocket complementarity [1]. In the related 6-phenylimidazo[2,1-b]thiazole-3-carboxamide FLT3 inhibitor series, the most potent compounds carry a basic dimethylaminopropyl side chain (computed pKa ≈ 9–10) that is absent in the target compound; the p-tolyl amide instead presents a neutral, lipophilic terminus [2].

Lipophilicity TPSA drug-likeness physicochemical profiling

Core Scaffold Photophysical Properties: Iridium Complexes of 3-Methyl-6-phenylimidazo[2,1-b]thiazole Demonstrate Tunable Emission for OLED Applications

The core scaffold 3-methyl-6-phenylimidazo[2,1-b]thiazole (mpmt), which constitutes the heterocyclic framework of the target compound, has been employed as a primary ligand in phosphorescent iridium(III) complexes. When paired with quinoline-2-carboxylic acid (2-QA) as an ancillary ligand, the complex (mpmt)₂Ir(2-QA) produced red electroluminescence with CIE coordinates of (0.64, 0.30), a color rendering index (CRI) of 72.0, and color purity exceeding 80% in an LED device configuration [1]. The introduction of a trifluoromethyl group at the phenyl ring of mpmt (yielding mtfpmt) blue-shifted the emission by approximately 50 nm and increased internal quantum efficiency from 5.8% to 31.6% [1]. The target compound's carboxamide functionality at position 2 provides a synthetic handle for further ligand elaboration, distinguishing it from the unfunctionalized mpmt core used in the reported photophysical studies.

OLED phosphorescent iridium complexes photoluminescence materials chemistry

Evidence-Backed Application Scenarios for 3-Methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide (CAS 868213-71-2)


Validated Negative Control for High-Throughput Screening Triage and Assay Development

The compound's documented inactivity across 14 mechanistically diverse HTS panels (bacterial enzyme inhibition, viral replication, host protein–protein interaction) makes it a qualified negative control for assay development and hit triage workflows [1]. Screening laboratories can use it to establish baseline noise, calculate Z'-factor, and identify false-positive actives when running screens against the same or related target classes. Its well-defined chemical identity and commercial availability from multiple vendors support reproducible procurement for multi-site screening consortia.

Regioisomeric Selectivity Probe for FLT3 Kinase Polypharmacology Studies

The 2-carboxamide regioisomer serves as a selectivity control for FLT3 inhibitor programs that rely on 3-carboxamide imidazo[2,1-b]thiazole scaffolds. Because the 3-carboxamide series shows potent FLT3 inhibition (MV4-11 IC₅₀ = 0.002 µM) while the 2-carboxamide series does not engage FLT3, researchers can use the target compound to dissect FLT3-dependent vs. FLT3-independent phenotypic responses in AML cell lines [2]. This regioisomeric pair enables clean pharmacological dissection of target engagement.

Lipophilic Scaffold for CNS-Penetrant Library Design and Blood–Brain Barrier Permeability Studies

With a computed XLogP3 of 5.5, TPSA of 74.6 Ų, and only one hydrogen bond donor, the compound resides in physicochemical space associated with high passive membrane permeability and potential CNS exposure [1]. Medicinal chemistry teams seeking to build CNS-oriented compound libraries can use this scaffold as a neutral, lipophilic starting point for parallel synthesis, contrasting with the polar, basic amine-containing analogs optimized for peripheral kinase targets. Its 3 rotatable bonds and moderate molecular weight (347.4 Da) further support favorable permeability characteristics.

Carboxamide-Functionalized Ligand Precursor for Phosphorescent Metal Complexes in OLED Research

The imidazo[2,1-b]thiazole core has been validated as a primary ligand in iridium(III) complexes exhibiting red electroluminescence with color purity exceeding 80% and device efficiencies up to 3.01 lm·W⁻¹ [3]. The target compound's 2-carboxamide group provides a versatile synthetic handle—absent in the parent mpmt ligand—for introducing ancillary binding motifs, tuning emission wavelengths through amide derivatization, or anchoring the complex to surfaces. Materials scientists can procure this compound as a building block for next-generation phosphorescent dopants in OLED and LED devices.

Quote Request

Request a Quote for 3-methyl-N-(4-methylphenyl)-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.